N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a 5-chloro-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl substituent on the benzamide core. The chloro and methoxy groups enhance lipophilicity and may influence receptor binding, while the methoxypiperidine moiety could contribute to solubility and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-17-9-11-23(12-10-17)16-6-3-14(4-7-16)20(24)22-18-13-15(21)5-8-19(18)26-2/h3-8,13,17H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWIKXMRHFMBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 5-chloro-2-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Substitution with Piperidine: The benzamide core is then reacted with 4-methoxypiperidine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Substituent Position 4: The target compound’s 4-methoxypiperidin-1-yl group distinguishes it from analogues with sulfonamide (e.g., Compound 4), bithiazole (Corr-4a), or aliphatic chains (e.g., 2-methylpropanoylamino). The methoxypiperidine group likely enhances solubility compared to hydrophobic substituents like bithiazole .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*LogP calculated using fragment-based methods.
Key Insights :
- The target compound’s methoxypiperidine group balances lipophilicity (LogP ~3.2) and solubility, favorable for oral bioavailability .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl group . These substitutions contribute to its distinct chemical properties, making it a subject of interest for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23ClN2O3 |
| Molecular Weight | 364.86 g/mol |
| CAS Number | 2034353-22-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies suggest it may function as a biochemical probe or inhibitor in specific biological pathways, potentially influencing cellular signaling and metabolic processes.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzamide derivatives have shown that they can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several benzamide derivatives on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The findings indicated that certain derivatives exhibited higher potency than cisplatin, a standard chemotherapeutic agent, particularly against the MDA-MB-231 cell line .
Neuroleptic Activity
This compound has also been investigated for its neuroleptic properties. Benzamide derivatives have shown promise in treating psychosis with minimal side effects compared to traditional antipsychotics like haloperidol .
Comparative Efficacy
In a comparative study, certain benzamide derivatives demonstrated significantly enhanced antistereotypic activity with reduced cataleptogenic effects compared to haloperidol, indicating a favorable side effect profile for potential neuroleptic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Cytotoxicity (IC50) | Neuroleptic Activity |
|---|---|---|
| This compound | Moderate | Promising |
| N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine | High | Moderate |
| N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-yl)piperazine | Low | Low |
Future Directions and Research Findings
The ongoing research into this compound focuses on elucidating its precise mechanisms of action and expanding its therapeutic applications. Further studies are required to explore its efficacy in vivo and assess its safety profile through comprehensive pharmacological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
